molecular formula C7H13NO4S B095186 2-Acrylamido-2-methyl-1-propanesulfonic acid CAS No. 15214-89-8

2-Acrylamido-2-methyl-1-propanesulfonic acid

Cat. No. B095186
CAS RN: 15214-89-8
M. Wt: 207.25 g/mol
InChI Key: XHZPRMZZQOIPDS-UHFFFAOYSA-N
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Description

2-Acrylamido-2-methyl-1-propanesulfonic acid, commonly referred to as AMPS, is a sulfonic acid monomer that is widely used in the synthesis of various copolymers due to its hydrophilic and ionic properties. It is known for its ability to form polymers with a range of functionalities and applications, particularly in the field of water treatment and as a component in superabsorbent materials.

Synthesis Analysis

The synthesis of copolymers involving AMPS has been achieved through various polymerization techniques. For instance, AMPS has been copolymerized with crotonic acid to form poly(crotonic acid-co-AMPS) using benzoyl peroxide as an initiator in a dimethylformamide solution . Similarly, AMPS has been used to create composite nanogels with polyacrylamide and silica through in situ microemulsion polymerization . Additionally, graft copolymers of AMPS with natural polymers like maltodextrin and chitosan have been synthesized for applications in metal ion removal from aqueous media .

Molecular Structure Analysis

The molecular structure of AMPS-based copolymers has been characterized using various spectroscopic and analytical techniques. For example, the copolymer of crotonic acid and AMPS was characterized by FTIR, TGA, X-ray diffraction, and SEM analysis . The presence of the sulfonic groups in the copolymer structure is crucial for its interaction with metal ions and contributes to the antimicrobial activity of the resulting metal chelates .

Chemical Reactions Analysis

AMPS-containing copolymers exhibit a range of chemical reactions, particularly in their ability to form complexes with metal ions. The copolymer of AMPS and crotonic acid has shown the ability to chelate with copper(II), cobalt(II), and nickel(II), with the formation constants determined by UV-vis spectroscopy . The copolymers have also been studied for their metal ion retention ability, which is influenced by the pH of the environment .

Physical and Chemical Properties Analysis

The physical and chemical properties of AMPS copolymers are influenced by their composition and the presence of other monomers or fillers. For instance, the thermal stability of poly(acrylamide-co-AMPS)-silica composite nanogels is enhanced compared to polyacrylamide-silica, as indicated by an increased onset degradation temperature . The copolymers also exhibit superabsorbent properties, as seen in the poly(acrylic acid-co-AMPS)/graphene oxide composite, which showed a significant increase in water and saline absorption capacities upon the incorporation of graphene oxide .

Scientific Research Applications

  • Polyelectrolyte Hydrogels for Biomedical and Engineering Applications : Hydrogels based on 2-Acrylamido-2-methyl-1-propanesulfonic acid, especially those formed in combination with other compounds, show extremely high swelling capacity. These hydrogels have been toughened through metal-coordination complexes, leading to materials with adjustable mechanical properties. These hydrogels can transition between brittle and tough states, with potential applications in biomedical and engineering fields (Yu et al., 2020).

  • Polychelatogenic Properties for Metal Ion Retention : Copolymers containing 2-Acrylamido-2-methyl-1-propanesulfonic acid show significant metal ion retention abilities, which is crucial for environmental and analytical applications. These polymers can effectively bind metal ions like Cu(II), Cd(II), and Zn(II), especially at higher pH levels (Rivas et al., 2001).

  • Filtration Control in Industrial Applications : Terpolymers of 2-Acrylamido-2-methyl-1-propanesulfonic acid have shown effective performance in controlling slurry filtration, which is significant for various industrial processes (Ren Lingyin, 2014).

  • Electrochemical Applications : Composite materials involving 2-Acrylamido-2-methyl-1-propanesulfonic acid have been developed for supercapacitor applications. These composites demonstrate high capacitance and energy density, making them suitable for energy storage applications (Yazar & Atun, 2022).

  • Removal of Heavy Metal Ions from Aqueous Solutions : Hydrogels based on 2-Acrylamido-2-methyl-1-propanesulfonic acid have been investigated for the noncompetitive removal of heavy metal ions like Pb2+, Cu2+, and Cd2+ from aqueous solutions. These polymers demonstrate a high capacity for ion removal, which is significant for environmental remediation (Çavuş & Gürdağ, 2009).

  • Chromatography Applications : Polymers containing 2-Acrylamido-2-methyl-1-propanesulfonic acid have been used in strong cation-exchange capillary liquid chromatography, particularly for peptide separation. These polymers exhibit high binding capacities and resolution, which is beneficial for analytical chemistry applications (Gu et al., 2006).

  • Polymer Electrolytes for Conductive Applications : Solutions and membranes made from 2-Acrylamido-2-methyl-1-propanesulfonic acid have been studied as polymer electrolytes, demonstrating conductive properties in various solvents. These properties are significant for applications in electronics and energy devices (Florjańczyk et al., 2003).

Safety And Hazards

AMPS is considered hazardous. It can cause harm if swallowed or in contact with skin. It can also cause serious eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment is advised when handling AMPS .

Future Directions

The in situ formation of hydrogels from AMPS has potential for a number of biomedical applications . The use of macromers in hydrogel formulations can help to overcome limitations such as toxicity and reaction time associated with conventional polymerization techniques .

properties

IUPAC Name

2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-4-6(9)8-7(2,3)5-13(10,11)12/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZPRMZZQOIPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)O)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27119-07-9, Array
Record name Poly(2-acrylamido-2-methylpropanesulfonic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27119-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acrylamido-2-methylpropanesulfonate
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DSSTOX Substance ID

DTXSID5027770
Record name 2-Acrylamido-2-methyl-1-propanesulfonic acid
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Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Acrylamido-2-methyl-1-propanesulfonic acid

CAS RN

15214-89-8
Record name 2-Acrylamido-2-methylpropanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15214-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acrylamido-2-methylpropanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015214898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acrylamido-2-methyl-1-propanesulfonic acid
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Record name 2-ACRYLAMIDO-2-METHYL-1-PROPANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/490HQE5KI5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

185.5 - 186 °C
Record name 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A reactor equipped with a stirrer, a thermometer and a reflux condenser was charged with 100 parts of dimethylformamide, 40 parts of styrene, 40 parts of maleic anhydride and 20 parts of acrylamide methylpropanesulfonic acid. After dissolution, 5 parts of azobisisobutyronitrile was added to carry out reaction at 80° C.-100° C. for 4 hours, giving a copolymer of styrene, maleic anhydride and 2-acrylamido-2-methylpropanesulfonic acid. The copolymer was isolated by reprecipitation with isopropyl alcohol and dried under reduced pressure.
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Synthesis routes and methods II

Procedure details

A terpolymer set retarding additive of the present invention was prepared as follows. 3.4 grams of itaconic acid, 16.6 grams of 2-acrylamido-2-methylpropane sulfonic acid and 1 gram of maleic anhydride were dissolved in 60 grams of deionized water. The solution was deaerated with nitrogen and placed in a water bath maintained at 60° C. The nitrogen was bubbled through the solution (reaction mixture) for at least 30 minutes followed by the addition to the reaction mixture of 0.4 gram of sodium persulfate and 0.7 milliliter of tetraethylenepentamine. The reaction was allowed to proceed for 4 hours to produce an aqueous reaction solution believed to contain about 25.9% by weight terpolymer product. The terpolymer product was comprised of monomer units formed from itaconic acid, 2-acrylamido-2-methylpropane sulfonic acid and maleic acid in a mole ratio, respectively, of 24.5 to 67.0 to 8.5.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,090
Citations
S Cavus, G Gurdag - Industrial & engineering chemistry research, 2009 - ACS Publications
Noncompetitive removal of Pb 2+ , Cu 2+ , and Cd 2+ ions from aqueous solutions by the copolymer of 2-(acrylamido)-2-methyl-1-propanesulfonic acid with itaconic acid and its …
Number of citations: 113 pubs.acs.org
E Su, O Okay - Reactive and Functional Polymers, 2018 - Elsevier
… Hydrogels derived from 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) monomer … to prepare mechanically strong poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS) …
Number of citations: 36 www.sciencedirect.com
S Çavuş - Journal of Polymer Science Part B: Polymer Physics, 2010 - Wiley Online Library
… Novel poly(methacrylamide-co-2-acrylamido-2-methyl- 1-propanesulfonic acid) (poly(MAAm… of methacrylamide (MAAm) and 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) in …
Number of citations: 38 onlinelibrary.wiley.com
A Gola, A Bernardi, G Pasut, W Musiał - Polymers, 2021 - mdpi.com
… The 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPSA) … The poly-2-acrylamido-2-methyl-1-propanesulfonic acid (… of 2-acrylamido-2-methyl-1-propanesulfonic acid and evaluate …
Number of citations: 4 www.mdpi.com
S Kundakci, ÖB Üzüm, E Karadağ - Reactive and functional polymers, 2008 - Elsevier
… Water uptake and the sorption properties of polyelectrolyte composite hydrogels made by the polymerization of acrylamide (AAm) with 2-acrylamido-2-methyl-1-propanesulfonic acid (…
Number of citations: 130 www.sciencedirect.com
S Kundakci, ÖB Üzüm, E Karadağ - Polymer Composites, 2009 - Wiley Online Library
A novel type of highly swollen hydrogels based on acrylamide (AAm) with 2‐acrylamido‐2‐methyl‐1‐propanesulfonic acid (AMPS) and clay such as bentonite (Bent) crosslinked by 1,4‐…
S Çavuş, E Çakal - Acta Physica Polonica A, 2017 - bibliotekanauki.pl
… Poly(2-acrylamido-2-methyl-1-propanesulfonic acid-co-1-vinyl-2-pyrrolidone), P(AMPS-co-VP), hydrogel was prepared by free radical cross-linking polymerization method. Prepared …
Number of citations: 14 bibliotekanauki.pl
E Cevik, A Bozkurt, M Hassan, MA Gondal… - …, 2019 - Wiley Online Library
… In the present work, redox mediated hydrogels were prepared by doping of poly (2-acrylamido-2-methyl-1-propanesulfonic acid) with ammonium molybdate at various percent ratios to …
J Yu, J Zheng, Q Lu, S Yang, X Wang, X Zhang… - Iranian Polymer …, 2016 - Springer
Reusability and selective adsorption toward Pb 2+ with the coexistence of Cd 2+ , Co 2+ , Cu 2+ and Ni 2+ ions on chitosan/P(2-acrylamido-2-methyl-1-propanesulfonic acid-co-acrylic …
Number of citations: 14 link.springer.com
I Clara, R Lavanya, N Natchimuthu - Journal of Macromolecular …, 2016 - Taylor & Francis
… Selva Cavus has observed a pH independent but temperature-sensitive swelling behavior of poly(methacrylamide-co-2-acrylamido-2-methyl-1-propanesulfonic acid) hydrogels. From …
Number of citations: 32 www.tandfonline.com

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